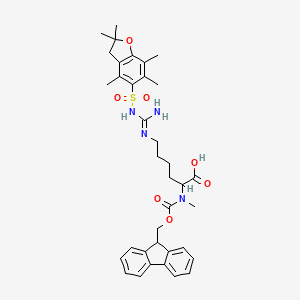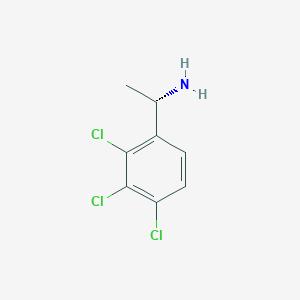
(1S)-1-(2,3,4-trichlorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,3,4-trichlorophenyl)ethanamine: is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,3,4-trichlorobenzaldehyde.
Reduction: The aldehyde group of 2,3,4-trichlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-(2,3,4-trichlorophenyl)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S)-1-(2,3,4-trichlorophenyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
(1R)-1-(2,3,4-trichlorophenyl)ethanamine: A stereoisomer with similar chemical properties but different biological activities.
(1S)-1-(2,4,5-trichlorophenyl)ethanamine: A compound with a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Uniqueness: (1S)-1-(2,3,4-trichlorophenyl)ethanamine is unique due to its specific substitution pattern and stereochemistry, which influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8Cl3N |
|---|---|
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
(1S)-1-(2,3,4-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
Clave InChI |
UQXMKRKFGMFXPO-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


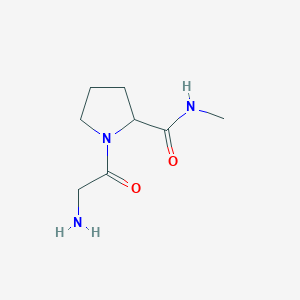
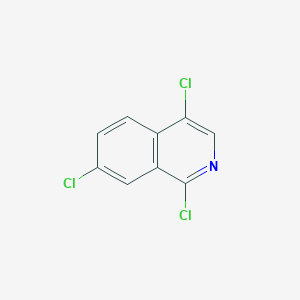
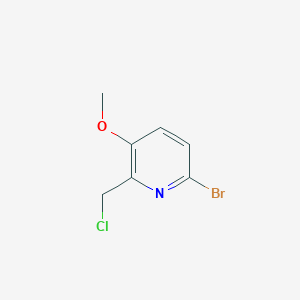
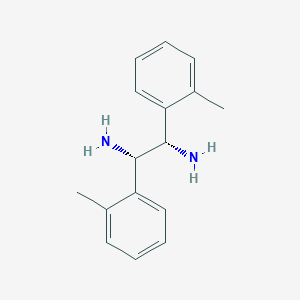
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)
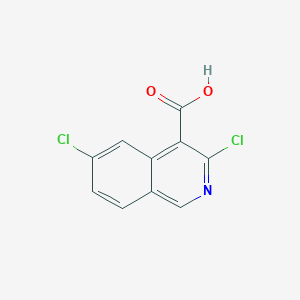
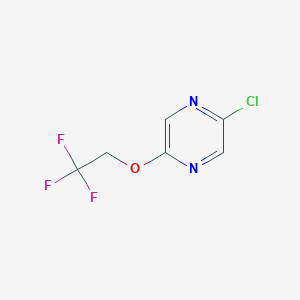
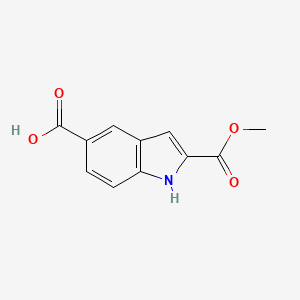
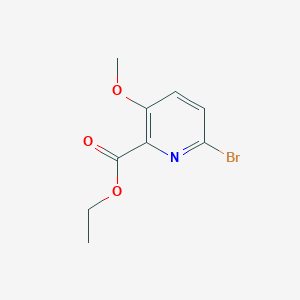
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
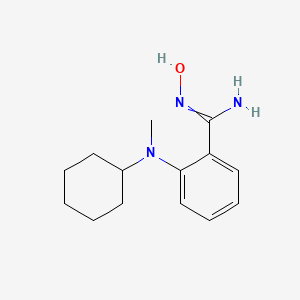
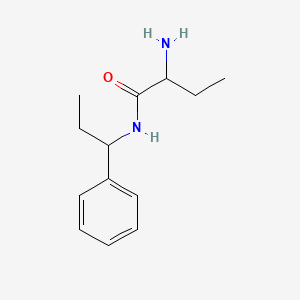
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
